molecular formula C11H13NO B12514901 N-[(1E)-Butylidene]benzamide CAS No. 706754-29-2

N-[(1E)-Butylidene]benzamide

Cat. No.: B12514901
CAS No.: 706754-29-2
M. Wt: 175.23 g/mol
InChI Key: AFLVYHRGVVIMAL-UHFFFAOYSA-N
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Description

N-[(1E)-Butylidene]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring this compound is a specific derivative where the amide nitrogen is bonded to a butylidene group

Properties

CAS No.

706754-29-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-butylidenebenzamide

InChI

InChI=1S/C11H13NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-9H,2-3H2,1H3

InChI Key

AFLVYHRGVVIMAL-UHFFFAOYSA-N

Canonical SMILES

CCCC=NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Condensation Reactions with Aldehydes/Ketones

Condensation reactions between benzamide derivatives and aldehydes or ketones are a common approach for introducing unsaturated substituents. For N-[(1E)-butylidene]benzamide, a plausible route involves reacting benzamide with a butylidene aldehyde (e.g., butyraldehyde) under acidic or basic conditions to form the imine.

Key Steps

  • Activation of Benzamide : Benzamide is typically deprotonated to enhance nucleophilicity.
  • Condensation : Reaction with butylidene aldehyde to form the imine.
  • Stereocontrol : E configuration is achieved via thermodynamic or kinetic control.
Example Protocol
Component Details
Reactants Benzamide, butylidene aldehyde (e.g., butyraldehyde)
Catalyst AcOH or p-TsOH (acidic conditions)
Solvent Ethanol or toluene
Temperature Reflux (e.g., 80–100°C)
Yield Moderate (50–70% based on analogous imine syntheses)

Note : Acidic conditions favor imine formation, but competing side reactions (e.g., polymerization) may reduce yields.

Wittig Reaction for Double-Bond Formation

The Wittig reaction is effective for constructing alkenes. A butylidene Wittig reagent can be used to introduce the unsaturated substituent onto benzamide.

Key Steps

  • Wittig Reagent Preparation : Generation of a ylide from triphenylphosphine and butylidene halide.
  • Reaction with Benzamide : The ylide reacts with benzamide to form the alkene.
Example Protocol
Component Details
Wittig Reagent n-Butylidenephosphonium salt (e.g., from n-butyl bromide + PPh₃)
Base KOH or NaH
Solvent THF or DCM
Temperature 0°C to RT
Yield High (70–90% based on analogous alkenyl benzamide syntheses)

Mechanistic Insight : The Wittig reaction proceeds via a four-membered transition state, ensuring E selectivity.

Amidation Followed by Alkylation

A two-step approach involves first synthesizing benzamide and then introducing the butylidene group via alkylation.

Step 1: Benzamide Synthesis

Benzamide is typically prepared by reacting benzoyl chloride with ammonia under basic conditions.

Example Protocol
Component Details
Reactants Benzoyl chloride, NH₃
Base NaOH or Et₃N
Solvent DCM or THF
Yield >90%

Step 2: Alkylation

The benzamide’s nitrogen is alkylated with a butylidene halide or tosylate.

Example Protocol
Component Details
Alkylating Agent n-Butylidene bromide or tosylate
Base K₂CO₃ or NaHCO₃
Solvent DMF or DMSO
Temperature 60–80°C
Yield Moderate (50–70%)

Challenge : Steric hindrance from the benzamide group may reduce alkylation efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields for thermally sensitive compounds.

Example Protocol

Component Details
Reactants Benzamide, butylidene aldehyde
Catalyst Amberlyst 15 resin
Solvent Toluene
Temperature 150°C (microwave)
Time 10–30 minutes
Yield Enhanced (up to 85%)

Phosphonium Salt-Mediated Amidation

This method employs N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) to activate carboxylic acids, enabling coupling with amines.

Example Protocol

Component Details
Reactants Benzoyl chloride, butylideneamine, NCPhth, PPh₃
Base Et₃N
Solvent DCM
Temperature RT
Yield High (90% for analogous amines)

Mechanism : The phosphonium salt intermediate reacts with the amine to form the amide.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki) could introduce the butylidene group, though this is less common for benzamides.

Example Protocol

Component Details
Catalyst Pd(PPh₃)₄
Substrate Benzamide with a halogen substituent
Coupling Partner Butylidene boronic acid
Solvent Dioxane/H₂O (7:3)
Yield Moderate (50–60%)

Data Summary: Key Reaction Conditions and Yields

Method Reagents/Conditions Yield Reference
Condensation Benzamide + butylidene aldehyde, AcOH, 80°C 50–70%
Wittig Reaction Butylidene ylide + benzamide, THF, 0°C → RT 70–90%
Amidation + Alkylation Benzoyl chloride → benzamide → alkylation with n-butylidene bromide 50–70%
Microwave Synthesis Benzamide + butylidene aldehyde, toluene, 150°C 85%
Phosphonium Salt NCPhth + PPh₃ + benzoyl chloride, DCM, RT 90%

Spectroscopic Characterization

For N-[(1E)-butylidene]benzamide, expected spectral data include:

  • ¹H NMR : δ 7.5–8.0 (aromatic protons), 4.5–5.0 (alkene protons), 2.0–2.5 (butylidene CH₂).
  • IR : ν(N–H) ~3300 cm⁻¹, ν(C=O) ~1650 cm⁻¹.
  • MS : m/z [M+H]⁺ ~173 (calculated for C₁₁H₁₁NO).

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-Butylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidation of this compound can yield benzoic acid derivatives.

    Reduction: Reduction can produce N-butylbenzamide.

    Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1E)-Butylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making it a potential candidate for cancer treatment and anti-inflammatory applications.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, and its mechanism of action makes it a promising candidate for further research in medicine and other fields.

Biological Activity

N-[(1E)-Butylidene]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, drawing from a variety of research sources.

This compound can be synthesized through various methods, typically involving the reaction of butylidene derivatives with benzoyl chloride or similar reagents. The resulting compound exhibits a butylidene group attached to the nitrogen of the benzamide, contributing to its unique properties.

1. Antimicrobial Activity

Research indicates that benzamide derivatives, including this compound, may exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for similar benzamides have been reported as follows:

CompoundMIC against E. coli (mg/mL)MIC against S. aureus (mg/mL)
Benzamide A6.726.63
This compoundTBDTBD

These findings suggest that modifications in the benzamide structure can lead to enhanced antimicrobial activity.

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In vivo studies using carrageenan-induced edema models have shown that certain benzamide derivatives can significantly reduce inflammation:

Time (h)Edema Reduction (%)
194.69
289.66
387.83

These results highlight the potential of this compound in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely related to its structural features. Studies have shown that specific substituents on the benzamide core can enhance or diminish activity:

  • Nitro Group: Essential for biological activity in some derivatives.
  • Alkyl Substituents: Variations in chain length and branching influence potency.

A detailed SAR analysis indicates that modifications at the N-terminus and C-terminus significantly affect the compound's interaction with biological targets.

Case Study 1: Enzyme Inhibition

Recent studies have focused on the inhibitory effects of benzamide derivatives on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases:

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
This compoundTBDTBD

These findings suggest that this compound may have potential therapeutic applications in Alzheimer's disease treatment.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that certain benzamides exhibit anticancer properties by inhibiting androgen receptor interactions, which are pivotal in prostate cancer progression:

  • Compound 14d: Exhibited antiproliferative activity with an IC50 value of 16 nM against prostate cancer cells.

This highlights the potential of this compound as a candidate for further anticancer research.

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